3'-Chloro-5'-fluoro-4'-methoxyacetophenone

Description

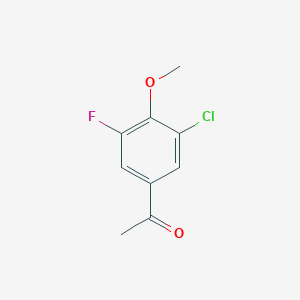

3'-Chloro-5'-fluoro-4'-methoxyacetophenone (CAS: 2091451-98-6) is a halogenated acetophenone derivative with the molecular formula C₉H₇ClFO₂ and molecular weight 200.61 g/mol. The compound features a methoxy group at the 4'-position, chlorine at 3', and fluorine at 5' on the aromatic ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. It is commercially available (≥98% purity) through suppliers like CymitQuimica .

Properties

IUPAC Name |

1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCCXQQIBNFBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396890 | |

| Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-19-4 | |

| Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloro-5’-fluoro-4’-methoxyacetophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 3-chloro-5-fluoro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of 3’-chloro-5’-fluoro-4’-methoxyacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions. For example, the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like or .

Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents such as or .

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of 3’-chloro-5’-fluoro-4’-hydroxyacetophenone.

Reduction: Formation of 3’-chloro-5’-fluoro-4’-methoxyphenylethanol.

Scientific Research Applications

3’-Chloro-5’-fluoro-4’-methoxyacetophenone is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3’-chloro-5’-fluoro-4’-methoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy) on the aromatic ring can influence its binding affinity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Halogen vs. Hydroxyl Groups: The absence of a hydroxyl group in this compound reduces hydrogen-bonding capacity compared to 5'-fluoro-2'-hydroxyacetophenone, impacting solubility and reactivity .

- Methoxy Group Position: The 4'-methoxy substituent in the target compound enhances electron-donating effects compared to 3'-fluoro-4'-methoxyacetophenone, altering its electrophilic substitution behavior .

Physical Properties

Notes:

- The target compound lacks reported melting/boiling points, likely due to its specialized use and recent commercialization.

- Methoxy-containing analogs (e.g., 3'-fluoro-4'-methoxyacetophenone) exhibit characteristic C=O stretches in IR (1640–1648 cm⁻¹), while hydroxylated derivatives show broad OH stretches (3100–3500 cm⁻¹) .

Biological Activity

3'-Chloro-5'-fluoro-4'-methoxyacetophenone (CAS No. 886497-19-4) is an organic compound with the molecular formula C₉H₈ClF O₂ and a molecular weight of 202.61 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmacologically active compounds.

This compound can be synthesized through a Friedel-Crafts acylation reaction involving 3-chloro-5-fluoro-4-methoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The presence of both chloro and fluoro groups, along with a methoxy substituent, significantly influences its chemical reactivity and biological activity by modulating interactions with molecular targets such as enzymes and receptors.

Cytotoxicity

The compound's biological activity has been evaluated in various studies, particularly focusing on its cytotoxic effects against different cell lines. In vitro assays have shown that this compound exhibits significant cytotoxicity against mammalian cells. The MTT assay, a widely accepted method for assessing cell viability, has been employed to evaluate the compound's effects on cell proliferation and survival .

Table 1: Summary of Cytotoxicity Assays

| Assay Type | Purpose | Key Findings |

|---|---|---|

| MTT Assay | Cell viability assessment | Significant reduction in viability at high concentrations |

| Colony Formation Assay | Clonogenic growth determination | Inhibition of colony formation in treated cells |

| Apoptosis Detection | Evaluation of cell death mechanisms | Induction of apoptosis in tumor cell lines |

Enzyme Interaction

The compound has also been investigated for its interaction with specific enzymes, which may lead to therapeutic applications. Studies suggest that it can modulate enzyme activity, potentially influencing metabolic pathways relevant to drug metabolism and efficacy. For instance, its structural similarity to other biologically active molecules allows it to act as an inhibitor or modulator in enzymatic reactions.

Anti-inflammatory and Analgesic Activities

Research into derivatives of this compound has indicated potential anti-inflammatory and analgesic properties. A study highlighted the synthesis of related compounds that demonstrated significant inhibition of inflammatory markers in vitro, suggesting that these derivatives could serve as leads for developing new anti-inflammatory drugs .

Development of Chalcone Derivatives

The compound serves as a precursor for synthesizing chalcone derivatives, which have been extensively studied for their biological activities, including anti-cancer properties. The biological evaluation of these derivatives revealed promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.